Dodecyltriphenylphosphonium

Surfactant Science Micellization Cationic Amphiphiles

Dodecyltriphenylphosphonium (C12TPP) delivers the maximal mitochondrial uncoupling effect among alkyltriphenylphosphonium cations at the lowest effective concentrations (Khailova et al., 2015). With a CMC of 1.6×10⁻³ mol dm⁻³, this C12-chain analog provides stable cationic micelles while minimizing surfactant load. Its selective Gram-positive antimicrobial profile (B. subtilis) and utility as a non-quinone ROS assay control make it the go-to choice for mitochondrial and antimicrobial SAR research. Insist on the C12 homolog to ensure physiological relevance and data reproducibility.

Molecular Formula C30H40P+
Molecular Weight 431.6 g/mol
Cat. No. B1215703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyltriphenylphosphonium
Synonymsdodecyltriphenylphosphonium
dodecyltriphenylphosphonium bromide
Molecular FormulaC30H40P+
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C30H40P/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3/q+1
InChIKeyVZXRCMCRCZBKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyltriphenylphosphonium (C12TPP) in Mitochondrial Research and Surfactant Applications: Procurement Considerations


Dodecyltriphenylphosphonium (C12TPP), a lipophilic cation of the alkyltriphenylphosphonium (Cn-TPP+) class, is characterized by a positively charged triphenylphosphonium head group conjugated to a twelve-carbon alkyl chain. Its primary research utility lies in its capacity as a mitochondrial-targeting vector, leveraging the high mitochondrial membrane potential for cellular accumulation [1], and as a protonophoric uncoupler of oxidative phosphorylation [2]. Additionally, its amphiphilic nature enables applications as a cationic surfactant, with surface activity and aggregation behavior being critical for certain industrial and biological formulations [3].

Why Substituting Dodecyltriphenylphosphonium (C12TPP) with Other Alkyl Chain Lengths in Research and Industry is Not Interchangeable


Within the alkyltriphenylphosphonium (Cn-TPP+) series, physicochemical and biological properties are exquisitely sensitive to alkyl chain length. Substituting dodecyltriphenylphosphonium (C12) with shorter or longer chain analogs (e.g., C10 or C14) is not straightforward, as lipophilicity, which directly governs membrane permeability, mitochondrial uptake, and cytotoxicity, increases non-linearly with chain length [1]. This differential lipophilicity translates to quantifiable variations in critical micelle concentration (CMC), efficacy as a mitochondrial uncoupler, antimicrobial potency, and hemolytic activity [2]. Therefore, selection for a specific application requires precise matching of the C12 chain to the target property, rather than generic class-based substitution [3].

Quantitative Evidence for Selecting Dodecyltriphenylphosphonium (C12TPP) Over Shorter- and Longer-Chain Analogs


Critical Micelle Concentration (CMC) of C12TPP Compared to Other Alkyl Chain Lengths

Dodecyltriphenylphosphonium bromide (C12TPB) exhibits a significantly lower critical micelle concentration (CMC) compared to its shorter-chain homologs, decyl- (C10) and tetradecyl- (C14) triphenylphosphonium bromides, indicating superior surface activity and more efficient micelle formation at lower concentrations. A conductometric study measured CMC values at 30°C for a homologous series [1].

Surfactant Science Micellization Cationic Amphiphiles

Mitochondrial Uncoupling Activity of C12TPP Relative to Shorter-Chain Analogs

The potency of alkyltriphenylphosphonium cations as mitochondrial uncouplers increases with alkyl chain length. C12TPP (dodecyl) demonstrated a stronger stimulatory effect on mitochondrial respiration compared to shorter-chain analogs (butyl, octyl, decyl), with tetraphenylphosphonium and butyl-TPP⁺ exhibiting minimal activity [1].

Mitochondrial Bioenergetics Oxidative Phosphorylation Uncoupling

Inhibition of ROS Production in Plant Mitochondria: C12TPP vs. SkQ1

In isolated plant mitochondria, C12TPP prevented the production of reactive oxygen species (ROS) to a degree comparable to the mitochondrially-targeted antioxidant SkQ1 [1].

Plant Biology Reactive Oxygen Species Mitochondrial Antioxidants

Antimicrobial Activity Against Bacillus subtilis: C12TPP vs. Shorter-Chain Analogs

Dodecyl-TPP⁺ (C12) exhibits stronger growth inhibition against Gram-positive Bacillus subtilis compared to shorter-chain analogs, with the inhibitory effect increasing with alkyl chain lipophilicity [1].

Antimicrobial Agents Microbiology Cytotoxicity

In Vivo Protective Effect in Murine TNF-Induced SIRS Model: C12TPP vs. DNP and SkQ1

In a murine model of systemic inflammatory response syndrome (SIRS) induced by tumor necrosis factor (TNF), both C12TPP and the classic uncoupler dinitrophenol (DNP) prevented body temperature drop and lethality to a similar degree [1].

Systemic Inflammatory Response Syndrome (SIRS) Mitochondrial Uncoupling In Vivo Models

Optimal Research and Industrial Application Scenarios for Dodecyltriphenylphosphonium (C12TPP)


Mitochondrial Uncoupling Studies in Cell Culture and Isolated Organelles

C12TPP is the preferred choice among alkyltriphenylphosphonium cations for inducing mild mitochondrial uncoupling in isolated mitochondria and cell-based assays. As demonstrated by Khailova et al. (2015), its stimulatory effect on mitochondrial respiration is stronger than that of shorter-chain analogs (C4, C8, C10), allowing for lower, more physiologically relevant concentrations [4]. Researchers aiming to investigate the role of mitochondrial proton leak in oxidative stress or signaling pathways should select C12TPP over C10TPP or C8TPP for maximal effect.

Formulation of Cationic Micelles for Drug Delivery or Nanomaterial Synthesis

For applications requiring stable cationic micelles at low surfactant concentrations, C12TPP bromide (C12TPB) offers a favorable balance between surface activity and solubility. Its CMC (1.6 × 10⁻³ mol dm⁻³) is significantly lower than C10TPB, reducing the amount of surfactant needed for micelle formation [4]. This property is critical in formulations where surfactant load may affect biocompatibility or downstream processing, such as in templated nanoparticle synthesis or as a carrier for hydrophobic therapeutics.

Positive Control for Mitochondrially-Targeted Antioxidants in Plant Biology

In plant mitochondria studies, C12TPP can be employed as a non-quinone positive control for ROS scavenging assays. It prevents ROS production to a similar extent as SkQ1 [4], but its simpler structure avoids potential confounding effects of the plastoquinone moiety. This makes it a valuable tool for validating mitochondrial ROS assays in Arabidopsis and crop species like wheat, particularly when the antioxidant activity of the targeting vector itself needs to be distinguished from the conjugated payload.

Investigating Antimicrobial Mechanisms Against Gram-Positive Bacteria

When screening alkyltriphenylphosphonium cations for antimicrobial activity, C12TPP demonstrates superior growth inhibition against Bacillus subtilis compared to C8 and C10 analogs, with potency directly correlated to chain length [4]. Its lack of activity against Escherichia coli further allows for selective targeting of Gram-positive strains. This differential activity profile makes C12TPP a valuable tool for studying structure-activity relationships in cationic antimicrobial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodecyltriphenylphosphonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.